Trifluomeprazine hydrochloride Trifluomeprazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 3800-98-4
VCID: VC7971606
InChI: InChI=1S/C19H21F3N2S.ClH/c1-13(11-23(2)3)12-24-15-6-4-5-7-17(15)25-18-9-8-14(10-16(18)24)19(20,21)22;/h4-10,13H,11-12H2,1-3H3;1H
SMILES: CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CN(C)C.Cl
Molecular Formula: C19H22ClF3N2S
Molecular Weight: 402.9 g/mol

Trifluomeprazine hydrochloride

CAS No.: 3800-98-4

Cat. No.: VC7971606

Molecular Formula: C19H22ClF3N2S

Molecular Weight: 402.9 g/mol

* For research use only. Not for human or veterinary use.

Trifluomeprazine hydrochloride - 3800-98-4

Specification

CAS No. 3800-98-4
Molecular Formula C19H22ClF3N2S
Molecular Weight 402.9 g/mol
IUPAC Name N,N,2-trimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride
Standard InChI InChI=1S/C19H21F3N2S.ClH/c1-13(11-23(2)3)12-24-15-6-4-5-7-17(15)25-18-9-8-14(10-16(18)24)19(20,21)22;/h4-10,13H,11-12H2,1-3H3;1H
Standard InChI Key JISXJZIKROIEPI-UHFFFAOYSA-N
SMILES CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CN(C)C.Cl
Canonical SMILES CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CN(C)C.Cl

Introduction

Chemical Identity and Physicochemical Properties

Trifluoperazine hydrochloride (CAS RN: 440-17-5) exists as a white to off-white crystalline powder with limited aqueous solubility (12.2 mg/L at 24°C) . Its stability profile necessitates storage at frozen temperatures (<0°C) to prevent degradation .

Table 1: Key Chemical Properties of Trifluoperazine Hydrochloride

PropertyValueSource
Molecular FormulaC21_{21}H24_{24}F3_{3}N3_{3}S·2HCl
Molecular Weight480.42 g/mol
Melting Point293°C (decomposition)
logP (Octanol-Water Partition)5.03
Aqueous Solubility (24°C)12.2 mg/L
Protein Binding90-95%
Half-Life24-48 hours

The compound’s phenothiazine core facilitates dopamine receptor antagonism, while the trifluoromethyl group enhances metabolic stability and CNS penetration .

Pharmacological Mechanisms and Therapeutic Targets

Dopaminergic Antagonism in Psychiatric Disorders

Trifluoperazine hydrochloride primarily acts as a postsynaptic dopamine D2_2 receptor antagonist in the mesolimbic pathway, reducing positive symptoms of schizophrenia (e.g., hallucinations) at doses of 15–20 mg/day . Its antiemetic effects stem from blockade of chemoreceptor trigger zone D2_2 receptors .

Anticancer Mechanisms

Emerging evidence reveals concentration-dependent anticancer activity:

Table 2: Anticancer Effects Across Cell Lines

Cell LineIC50_{50} (μM)MechanismOutcome
MDA-MB-231 (TNBC)20Cyclin D1/CDK4 downregulationG0/G1 arrest (85% cells)
HCT-116 (CRC)15Caspase-3 activation (3-fold increase) Apoptosis (40% cell death)
4T1 (Murine TNBC)18Bcl-2/Bax ratio reduction (0.3 vs. 1.2) Mitochondrial membrane depolarization

At 10–20 μM concentrations, trifluoperazine hydrochloride induces mitochondrial apoptosis via cytochrome c release and caspase-9/3 activation, while suppressing metastasis through MMP-9 inhibition .

Clinical and Preclinical Applications

Psychiatric Indications

  • Schizophrenia: 2–5 mg twice daily initially, titrated to 15–20 mg/day

  • Generalized Anxiety: 1–2 mg twice daily (off-label use)

Oncological Applications (Preclinical)

  • TNBC Brain Metastasis: 5 mg/kg/day intraperitoneal dosing reduced metastatic nodules by 70% in murine models .

  • CRC Xenografts: 10 mg/kg/day inhibited tumor growth by 62% compared to controls .

Adverse Effects and Drug Interactions

Adverse Effect Profile

  • Common ( >10% patients): Extrapyramidal symptoms (akathisia, dystonia), sedation

  • Serious (<1%): Neuroleptic malignant syndrome (NMS), QTc prolongation

Critical Drug Interactions

Interacting DrugEffectManagement
CNS Depressants (e.g., Alcohol)Additive sedationAvoid concomitant use
WarfarinINR elevation via CYP3A4 inhibitionMonitor INR weekly
LevodopaReduced antiparkinsonian efficacyContraindicated

Dosage Forms and Regulatory Status

Table 3: Available Formulations

FormulationStrengthManufacturerRegulatory Status
Tablet1 mg, 5 mgMultiple genericsFDA Approved (1959)
Injection2 mg/mLEskazinyl®EMA Approved
USP Reference200 mg/vialUSP Catalog #1685000Analytical Standard

Emerging Research and Future Directions

Recent studies highlight trifluoperazine hydrochloride’s potential as a chemosensitizer. In TNBC models, 5 μM co-treatment with doxorubicin increased cytotoxicity by 300% compared to doxorubicin alone . Ongoing Phase I trials (NCT04820292) are evaluating its safety in metastatic CRC at doses up to 0.1 mg/kg twice daily.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator